(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine
Overview
Description
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine is a spirocyclic compound characterized by a unique structure that includes a benzyl group and an azaspiroheptane ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Benzyl-5-azaspiro[2One common method involves the reaction of a suitable aziridine with a benzyl halide under basic conditions to form the desired spirocyclic amine . Another approach includes the use of a cyclization reaction where a precursor molecule undergoes intramolecular nucleophilic substitution to form the spirocyclic structure .
Industrial Production Methods
For industrial-scale production, the synthesis of (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted spirocyclic compounds .
Scientific Research Applications
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(S)-5-Azaspiro[2.4]heptan-7-amine: Lacks the benzyl group but shares the spirocyclic structure.
®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: A JAK1-selective inhibitor with a similar spirocyclic core.
Uniqueness
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine is unique due to the presence of the benzyl group, which can enhance its binding affinity and specificity for certain biological targets. This structural feature distinguishes it from other spirocyclic compounds and contributes to its potential therapeutic applications .
Properties
IUPAC Name |
(7S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-12-9-15(10-13(12)6-7-13)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEGEJNTABPWJH-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CN(C[C@H]2N)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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